4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene (C=S) group at position 2 and a 3,4-dimethoxyphenyl-substituted benzylidene moiety at position 5 (Z-configuration). The 2-hydroxybenzoic acid group at position 3 confers distinct solubility and hydrogen-bonding capabilities, making it a candidate for biological applications. Its structure has been validated via X-ray crystallography and spectroscopic methods in related analogs .
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-14-6-3-10(7-15(14)26-2)8-16-17(22)20(19(27)28-16)11-4-5-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCBGADZKBEIDQ-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.
Aldol Condensation: The next step involves the aldol condensation of the thiazolidinone intermediate with 2-hydroxybenzoic acid. This step is typically performed in the presence of a base such as sodium hydroxide.
Cyclization and Finalization: The final step involves cyclization and purification of the product, which may require recrystallization from suitable solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its anti-inflammatory and anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in preclinical models.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., nitro in ).
- Acidic Moieties: The 2-hydroxybenzoic acid group may improve solubility and binding interactions compared to non-ionizable substituents (e.g., phenylpropanoic acid in ).
- Z-Configuration : The Z-geometry of the benzylidene group is critical for planar alignment with biological targets, as seen in active analogs .
Physicochemical Comparison:
- Solubility: The 2-hydroxybenzoic acid group likely enhances aqueous solubility compared to hydrophobic substituents (e.g., 3-phenylpropanoic acid in ).
Biological Activity
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound that belongs to the thiazolidinone family. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The structure of the compound includes:
- A thiazolidinone ring
- A benzoic acid moiety
- A dimethoxyphenyl group
Molecular Formula : C22H20N2O6S2
IUPAC Name : 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, leading to alterations in cellular pathways. The following mechanisms have been proposed:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
Antibacterial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study on related thiazolidinone compounds indicated comparable effectiveness to standard antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
The compound has also shown antifungal properties against strains such as Candida albicans and Aspergillus niger. The mechanism likely involves the inhibition of fungal cell growth and reproduction .
Anticancer Activity
In vitro studies have indicated that certain thiazolidinone derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds similar to this compound have been shown to trigger apoptosis in leukemia cells .
Data Table: Biological Activities
Case Studies
- Study on Antibacterial Properties : A series of 4-thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited higher antibacterial activity than traditional antibiotics .
- Evaluation of Antifungal Efficacy : Research conducted on thiazolidinone compounds highlighted their potential as antifungal agents, with specific compounds showing high efficacy against plant pathogenic fungi .
Q & A
Q. What are the key synthetic methodologies for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including condensation of aldehyde intermediates with thiosemicarbazides or mercaptoacetic acid derivatives. For example, refluxing in dimethylformamide (DMF) with acetic acid and sodium acetate facilitates the formation of the thiazolidinone core . Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for optimizing yield (47–74%) and purity . Base catalysts like piperidine or NaOH enhance reaction efficiency, while acidic workup (e.g., ice-acetic acid) isolates the product .
Q. How does the compound’s stability under varying pH conditions affect its handling and storage?
The compound is stable at neutral pH but undergoes hydrolysis under basic conditions due to the labile thioamide and benzylidene moieties . For storage, use neutral buffers (pH 6.5–7.5) and avoid prolonged exposure to alkaline environments. Lyophilization in inert atmospheres (N₂ or Ar) is recommended for long-term stability .
Q. What spectroscopic techniques are most effective for characterizing its structure and confirming the Z-configuration?
Key techniques include:
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and thiazolidinone carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
- NOESY NMR : Verifies the Z-configuration of the benzylidene group via spatial correlations between the methoxy protons and the thiazolidinone ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?
Contradictions often arise from structural analogs with varying substituents. For example:
| Compound Substituent | Biological Activity | Source |
|---|---|---|
| 4-Chlorophenyl | Anticancer (IC₅₀ = 8 µM) | |
| 3,4-Dimethoxyphenyl | Anti-inflammatory (COX-2 inhibition) | |
| To reconcile discrepancies, conduct systematic structure-activity relationship (SAR) studies using standardized assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory) while controlling substituent effects . |
Q. How can computational modeling integrate with experimental data to elucidate its mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial enzymes. For instance, the thiazolidinone ring’s C=O group forms hydrogen bonds with active-site residues (ΔG = -9.2 kcal/mol) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd = 1–10 µM) .
Q. What experimental approaches optimize bioavailability while maintaining therapeutic efficacy?
- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation Studies : Use nanoemulsions or liposomes to improve solubility (logP ≈ 2.5) .
- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) via HPLC-MS after intravenous/oral administration in rodent models .
Methodological Considerations
- Data Contradiction Analysis : Compare IC₅₀ values across studies using ANOVA to identify statistically significant variations caused by assay conditions (e.g., cell line specificity) .
- Reaction Optimization : Employ design of experiments (DoE) to screen solvent/base combinations, reducing side reactions (e.g., oxidation of thiol groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
